molecular formula C10H14ClNO B593378 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 81593-54-6

5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B593378
CAS No.: 81593-54-6
M. Wt: 199.68 g/mol
InChI Key: UXHKKYAVZDAYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

  • Synthetic routes for MEAI are not widely documented, but it can be prepared through chemical synthesis.
  • Industrial production methods may involve modifications of existing indane compounds.
  • Chemical Reactions Analysis

    • MEAI can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

    • MEAI has potential applications in various fields:

        Chemistry: As a research tool for studying indane derivatives and their properties.

        Biology: Investigating its effects on cellular processes and receptors.

        Medicine: Exploring its therapeutic potential, although research is limited.

        Industry: Possible use in drug development or as a chemical intermediate.

  • Mechanism of Action

    • The exact mechanism by which MEAI exerts its effects remains unclear.
    • It likely interacts with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

    • MEAI differs from other aminoindane compounds due to its unique structure.
    • Similar compounds include MMAI (a psychoactive aminoindane) and related derivatives.

    Properties

    IUPAC Name

    5-methoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13NO.ClH/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9H,4-5,11H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UXHKKYAVZDAYIG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC2=C(CC(C2)N)C=C1.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    199.68 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    81593-54-6
    Record name Chaperon hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081593546
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CHAPERON HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDW8BH5X49
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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